
N'-Cyclohexyl-N,N-dimethyl-1,3-propanediamine
Descripción general
Descripción
N-Cyclohexyl-N,N-dimethyl-1,3-propanediamine (CYCLAM) is an organic compound with a wide range of applications in science and industry. It is used as a reagent in organic synthesis and as a ligand in coordination chemistry. It is also used as a catalyst in the production of polyurethanes and epoxy resins. CYCLAM is a versatile compound with many potential applications in biological and medicinal research.
Mecanismo De Acción
N'-Cyclohexyl-N,N-dimethyl-1,3-propanediamine is an organic compound with a unique structure that enables it to bind to metal ions. The compound contains two nitrogen atoms and four cyclohexyl groups, which allow it to bind to metal ions in a variety of ways. The binding of N'-Cyclohexyl-N,N-dimethyl-1,3-propanediamine to metal ions is reversible, and can be used to control the rate of reaction in chemical processes.
Biochemical and Physiological Effects
N'-Cyclohexyl-N,N-dimethyl-1,3-propanediamine is used in a variety of biochemical and physiological studies. It has been used to study the effects of metal ions on the activity of enzymes, and to study the effects of metal ions on the structure and function of proteins. It has also been used to study the effects of metal ions on the structure and function of DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-Cyclohexyl-N,N-dimethyl-1,3-propanediamine has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and is available in a variety of forms, including liquid, solid, and powder. It is also easy to work with, and can be used in a variety of laboratory techniques. The main limitation of N'-Cyclohexyl-N,N-dimethyl-1,3-propanediamine is that it is a relatively unstable compound, and can degrade over time.
Direcciones Futuras
Given its wide range of applications in science and industry, there are many potential future directions for N'-Cyclohexyl-N,N-dimethyl-1,3-propanediamine. These include further research into its use as a reagent in organic synthesis, its use as a ligand in coordination chemistry, and its use in the production of polyurethanes and epoxy resins. Other potential future directions include further research into its use as a chelating agent, its use as a catalyst in the preparation of polymers and inorganic compounds, and its use in the study of the effects of metal ions on the structure and function of proteins and DNA.
Métodos De Síntesis
N'-Cyclohexyl-N,N-dimethyl-1,3-propanediamine can be synthesized by a number of different methods. The most common method is the reaction of cyclohexanol with dimethylformamide (DMF) in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at temperatures between 50-100°C for several hours, and yields a product with a purity of up to 99%.
Aplicaciones Científicas De Investigación
N'-Cyclohexyl-N,N-dimethyl-1,3-propanediamine has a wide range of applications in scientific research. It is used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in the production of polyurethanes and epoxy resins. It is also used as a chelating agent in the synthesis of organic compounds, and as a catalyst in the preparation of polymers and inorganic compounds.
Propiedades
IUPAC Name |
N-cyclohexyl-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-13(2)10-6-9-12-11-7-4-3-5-8-11/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJGWGDUZPHZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10991657 | |
| Record name | N~3~-Cyclohexyl-N~1~,N~1~-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10991657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71326-18-6 | |
| Record name | N'-Cyclohexyl-N,N-dimethyl-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071326186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~3~-Cyclohexyl-N~1~,N~1~-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10991657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)
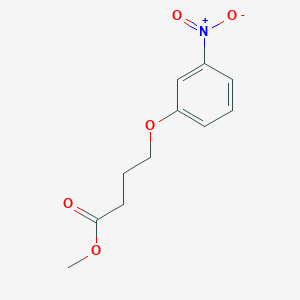
![N-[4-(4-Methylphenoxy)phenyl]-2-propenamide](/img/structure/B6614300.png)



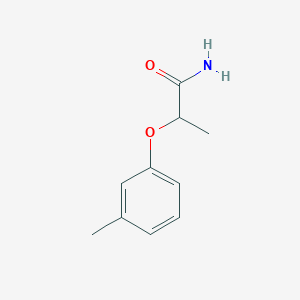
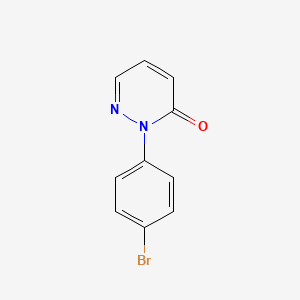

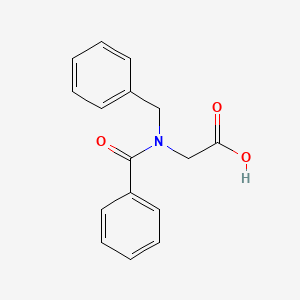

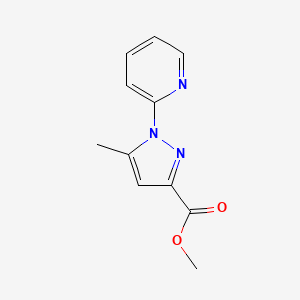
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-{[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy}-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B6614353.png)
